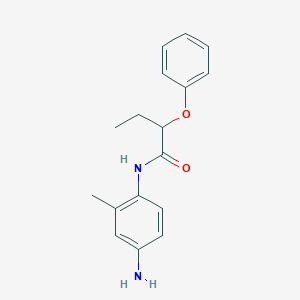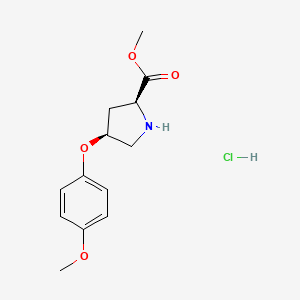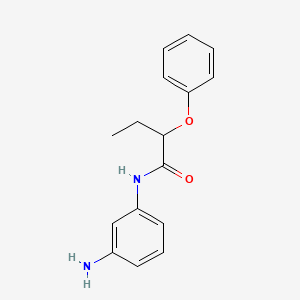
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
Vue d'ensemble
Description
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclobutane, featuring a hydroxyl group and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1-methylcyclobutanone with methanol in the presence of an acid catalyst to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of 3-oxo-1-methylcyclobutane-1-carboxylate or 3-carboxy-1-methylcyclobutane-1-carboxylate.
Reduction: Formation of 3-hydroxy-1-methylcyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used
Applications De Recherche Scientifique
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-methylcyclobutane-1-carboxylate
- Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
- Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate
Uniqueness
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is unique due to the presence of both a hydroxyl group and a methyl ester group on the cyclobutane ring.
Propriétés
IUPAC Name |
methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCCZPFOPDGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)
